3-Benzyl-2-bromo-9-methyl-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine is a complex organic compound with the molecular formula and a molecular weight of 376.27 g/mol. Its IUPAC name reflects its intricate structure, which includes a thieno-triazolo-oxazepine framework. This compound has garnered attention in medicinal chemistry for its potential applications as a bromodomain and extraterminal (BET) inhibitor, particularly in the context of cancer treatment and other diseases.
The synthesis of 3-benzyl-2-bromo-9-methyl-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine involves several synthetic strategies that leverage established organic reactions. Key methods include:
The synthetic pathways often require careful control of reaction conditions such as temperature and solvent choice to optimize yields and minimize by-products. Advanced techniques like chromatography are employed for purification.
The molecular structure of 3-benzyl-2-bromo-9-methyl-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine features multiple heterocycles that contribute to its biological activity. The presence of bromine enhances its reactivity and potential interactions with biological targets.
The compound's structural representation can be summarized as follows:
The compound participates in various chemical reactions typical for heterocyclic compounds:
Reactions are often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield.
The mechanism of action for 3-benzyl-2-bromo-9-methyl-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine primarily involves its role as a BET inhibitor. It binds to the bromodomain of the BRD4 protein, disrupting its function in transcriptional regulation. This inhibition can lead to reduced expression of oncogenes involved in cancer progression.
Relevant data indicate that the compound exhibits significant biological activity against various cancer cell lines due to its ability to inhibit key protein interactions involved in tumor growth .
3-Benzyl-2-bromo-9-methyl-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine is primarily researched for its potential as a therapeutic agent in oncology. Its role as a BET inhibitor positions it as a candidate for treating various cancers by targeting transcriptional regulators involved in cell proliferation and survival. Ongoing studies are exploring its efficacy and safety profiles in clinical settings .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: